Cas no 1547047-67-5 (2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine)
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine
- 1547047-67-5
- EN300-1764598
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- Inchi: 1S/C7H12N2OS/c1-7(4-8,10-2)6-3-9-5-11-6/h3,5H,4,8H2,1-2H3
- InChI Key: QCGCEZLFHKLUEH-UHFFFAOYSA-N
- SMILES: S1C=NC=C1C(C)(CN)OC
Computed Properties
- Exact Mass: 172.06703418g/mol
- Monoisotopic Mass: 172.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 76.4Ų
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764598-0.05g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1764598-0.1g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1764598-0.25g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1764598-0.5g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1764598-1.0g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1764598-2.5g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1764598-5.0g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1764598-10.0g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1764598-1g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1764598-5g |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine |
1547047-67-5 | 5g |
$4309.0 | 2023-09-20 |
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine
Introduction to 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine (CAS No: 1547047-67-5)
2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 1547047-67-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivative class, a structural motif renowned for its broad spectrum of biological activities. The presence of both methoxy and thiazole functional groups in its molecular framework endows it with unique chemical properties and potential pharmacological relevance.
The molecular structure of 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine consists of a propanamine backbone substituted with a methoxy group at the second carbon and a 1,3-thiazole ring attached at the same position. This arrangement creates a complex system of electronic and steric interactions that can influence its reactivity and biological behavior. The thiazole ring, characterized by its sulfur and nitrogen atoms, is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various therapeutic applications. Studies have highlighted the potential of these compounds as scaffolds for developing drugs targeting inflammatory diseases, infectious disorders, and even cancer. The specific modification of 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine with both methoxy and thiazole groups suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in these pathologies.
One of the most compelling aspects of 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine is its structural versatility. Researchers have explored various derivatives of this compound to optimize its pharmacokinetic properties and enhance its biological activity. For instance, modifications to the methoxy group or the thiazole ring can alter the compound's solubility, metabolic stability, and target specificity. This flexibility makes it an attractive candidate for further investigation in drug discovery programs.
The synthesis of 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the thiazole ring through cyclization reactions involving sulfur-containing precursors. Subsequent steps involve functional group transformations such as alkylation and methylation to introduce the propanamine and methoxy groups. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity in these transformations.
From a computational chemistry perspective, the molecular modeling of 2-methoxy-2-(1,3-thiazol-5-yl)propan-1-amine has provided valuable insights into its interactions with biological targets. Quantum mechanical calculations have been used to predict binding affinities and identify key residues involved in protein-ligand interactions. These studies have guided the design of more potent derivatives by highlighting regions for structural optimization.
The pharmacological profile of 2-methoxy-2-(1,3-thiazol-5-y l)propan -1 -amine is still under active investigation, but preliminary studies suggest promising activities in several disease models. For example, in vitro assays have demonstrated inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are implicated in inflammation. Additionally, the compound has shown potential antifungal properties by disrupting fungal cell membrane integrity. These findings underscore its therapeutic potential in conditions where inflammation or fungal infections are prominent.
One particularly intriguing aspect of 2-methoxy -2-( 1 , 3 -th i az ol -5 -y l ) propa n - 1 -a min e is its ability to modulate cellular signaling pathways. Research has indicated that it may interfere with kinases and other signaling molecules involved in cell proliferation and survival. Such mechanisms are relevant in oncology research, where inhibitors targeting aberrant signaling pathways are sought as novel cancer therapeutics. Further exploration of these pathways could uncover additional therapeutic applications for this compound.
The development of 2-methoxy - 2 -( 1 , 3 -th i az ol -5 -y l ) pro pan - 1 -a min e into a clinical candidate requires rigorous testing to assess its safety profile and efficacy. Preclinical studies involving cell culture models and animal models are essential to evaluate dosing regimens, pharmacokinetic behavior, and potential side effects. These studies will provide critical data for determining whether this compound progresses into human clinical trials.
In conclusion, 2 -meth oxy - 2 -( 1 , 3 -th i az ol -5 -y l ) pro pan - 1 -a min e ( CAS No: 1547047 -67 -5) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features combined with preliminary biological activity make it an attractive candidate for further development. As research continues to uncover new therapeutic targets and mechanisms, this compound could play a vital role in addressing unmet medical needs across multiple disease areas.
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